Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a unique bicyclic framework combining a cyclohexane ring fused with an oxirane (epoxide) moiety. The compound features a carboxylate ester group at position 2 and two methyl substituents at position 6 of the spiro system. The compound has been cataloged by suppliers like CymitQuimica but is currently discontinued, limiting its commercial availability . Structural analogs, such as methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate (CAS: 1560733-10-9, molecular weight: 198.26), highlight the importance of methyl substituents in modulating steric and electronic properties .
Properties
Molecular Formula |
C12H20O3 |
|---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-11(2)5-4-6-12(8-7-11)9(15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
HRVADCAOCIVARP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(CC1)C(O2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The initial stage involves synthesizing key intermediates such as epoxy alcohols or lactones derived from amino acids or cyclic ketones. For instance, epoxy alcohols can be prepared via Sharpless asymmetric epoxidation, which provides enantiomerically enriched substrates suitable for stereoselective cyclization.
Formation of the Spirocyclic Core via Paternò–Büchi Reaction
A pivotal step involves the Paternò–Büchi photocycloaddition between maleic anhydride and cyclic ketones, such as cyclohexanone, in anhydrous acetonitrile under UV irradiation. This reaction produces oxetane intermediates, which are key precursors to the spirocyclic system.
| Parameter | Details |
|---|---|
| Reagents | Maleic anhydride, cyclohexanone |
| Solvent | Anhydrous acetonitrile (MeCN) |
| Irradiation | λ ≈ 300 nm UV light |
| Temperature | Approximately 40°C |
| Duration | 86 hours (as per recent studies) |
The reaction proceeds via excitation of the ketone, followed by addition to maleic anhydride, forming a cycloadduct (oxetane). This process is stereospecific, enabling control over the stereochemistry of the resulting spirocyclic compounds.
Oxetane Ring Opening and Functionalization
Post-cycloaddition, the oxetane undergoes regioselective ring-opening, typically facilitated by nucleophiles such as alcohols or amines, under controlled conditions. This step introduces the necessary functional groups for subsequent transformations.
- Use of Lewis acids or bases can promote regioselectivity.
- The ring-opening often occurs at the less hindered carbon, leading to intermediates with hydroxyl or ester functionalities.
Esterification and Introduction of the Methyl Group
The carboxylic acid intermediates are methylated using standard esterification protocols, such as:
- Treatment with diazomethane (CH2N2) for methyl ester formation.
- Alternatively, Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid) under reflux.
This step yields the methyl ester at the 2-position of the spirocyclic framework, completing the core structure of This compound .
Representative Reaction Scheme
Epoxy alcohol or lactone precursor
|
Sharpless asymmetric epoxidation
|
Epoxide intermediate
|
UV irradiation with maleic anhydride
|
Formation of oxetane (Paternò–Büchi product)
|
Regioselective ring opening
|
Functionalization (hydroxylation, oxidation)
|
Esterification (methylation)
|
this compound
Data Table Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Conditions | Duration | Key Notes |
|---|---|---|---|---|---|
| Epoxidation | Allylic alcohol + Sharpless catalyst | Toluene | Reflux | 24 hours | Enantioselective epoxide formation |
| Photocycloaddition | Maleic anhydride + cyclohexanone | Acetonitrile | UV light (λ ≈ 300 nm) | 86 hours | Stereoselective oxetane formation |
| Ring opening | Nucleophile (e.g., alcohol) | Appropriate solvent | Mild heating or room temp | Variable | Regioselective, controlled by conditions |
| Esterification | Methanol + acid catalyst | Reflux | 2-4 hours | - | Forms methyl ester |
Research Findings and Notes
- The stereochemistry of the spirocyclic compounds can be finely tuned through the choice of chiral epoxidation conditions and reaction parameters during ring-opening steps.
- Photochemical cycloaddition reactions are highly stereospecific, enabling the synthesis of stereochemically defined spirocyclic systems.
- The use of protecting groups, such as benzyl or silyl groups, is common to prevent side reactions during multi-step synthesis.
- Purification of intermediates often involves chromatography techniques, including flash chromatography and preparative TLC, to isolate pure stereoisomers.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 6,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations :
- Spiro System Size : The [2.6] spiro system in the target compound differs from smaller systems like [3.3] (e.g., methyl 6-oxospiro[3.3]heptane-2-carboxylate), which may exhibit distinct conformational flexibility and thermodynamic stability .
- Functional Group Diversity: Diazaspiro analogs (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate) introduce nitrogen atoms, enabling hydrogen bonding and coordination chemistry, unlike the oxygen-dominated spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
